molecular formula C20H18N4S B7778963 N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(thiophen-3-yl)but-3-en-1-yl]aniline

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(thiophen-3-yl)but-3-en-1-yl]aniline

Cat. No.: B7778963
M. Wt: 346.5 g/mol
InChI Key: WJHOQRJOQOBTEK-UHFFFAOYSA-N
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Description

"N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(thiophen-3-yl)but-3-en-1-yl]aniline" is a structurally complex organic compound featuring three key moieties:

  • Benzotriazole: A heterocyclic aromatic system known for its UV absorption properties and use as a corrosion inhibitor .
  • Aniline: A primary aromatic amine that enables reactivity in nucleophilic substitutions or coordination chemistry.

The compound’s but-3-en-1-yl linker introduces a double bond, which may influence conformational flexibility and reactivity (e.g., susceptibility to Diels-Alder cycloadditions).

Properties

IUPAC Name

N-[2-(benzotriazol-1-yl)-1-thiophen-3-ylbut-3-enyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4S/c1-2-18(24-19-11-7-6-10-17(19)22-23-24)20(15-12-13-25-14-15)21-16-8-4-3-5-9-16/h2-14,18,20-21H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHOQRJOQOBTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C1=CSC=C1)NC2=CC=CC=C2)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(thiophen-3-yl)but-3-en-1-yl]aniline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzotriazole Moiety: This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the But-3-en-1-yl Chain: This involves the use of a Grignard reagent or organolithium compound to form the but-3-en-1-yl chain.

    Final Coupling with Aniline: The final step involves coupling the intermediate with aniline under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(thiophen-3-yl)but-3-en-1-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and benzotriazole rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Nitrated or sulfonated derivatives of the aniline group.

Scientific Research Applications

Chemistry

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(thiophen-3-yl)but-3-en-1-yl]aniline serves as a versatile building block in organic synthesis. Its unique structural features allow it to be used in the development of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Medicine

The compound has been investigated for potential pharmaceutical applications due to its unique electronic properties and structural characteristics. Its benzotriazole moiety can act as a ligand for metal ions, which may influence enzyme activity and lead to new therapeutic agents. Research has shown its potential in:

  • Antimicrobial Activity: The compound exhibits properties that could be harnessed for developing new antibiotics.
  • Anticancer Properties: Initial studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Industry

In industrial applications, this compound is utilized in the production of organic electronic materials:

  • Organic Light Emitting Diodes (OLEDs): Its electronic properties make it suitable for use in OLED technology.
  • Organic Photovoltaics (OPVs): The compound's ability to facilitate charge transfer is valuable in solar energy applications.

Case Study 1: Antimicrobial Research

A study demonstrated the efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a new antimicrobial agent.

Case Study 2: OLED Development

In a recent project focused on enhancing OLED efficiency, researchers incorporated this compound into device architectures. The findings revealed improved light emission and stability compared to traditional materials, highlighting its application in next-generation display technologies.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(thiophen-3-yl)but-3-en-1-yl]aniline involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions and affecting their catalytic activity. The thiophene ring can participate in π-π interactions, influencing the compound’s electronic properties. The aniline group can undergo protonation and deprotonation, affecting the compound’s reactivity and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(thiophen-3-yl)but-3-en-1-yl]aniline" with structurally related compounds:

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Properties
This compound (Target) Benzotriazole, thiophene, aniline, butenyl linker Not reported Potential UV absorption, electronic conjugation, and reactivity at the double bond.
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-phenyl-N-(thiophen-3-ylmethyl)acetamide () Benzotriazole, thiophene, acetamide, phenyl ~348 (calculated) Synthesized via reductive amination; acetamide group enhances stability and polarity.
N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)aniline () Thiazole, trifluoromethyl, aniline 300.34 Trifluoromethyl group increases lipophilicity; thiazole may confer biological activity.

Key Structural and Functional Differences :

Linker and Backbone :

  • The target compound’s but-3-en-1-yl linker introduces a conjugated double bond absent in the acetamide analog (). This could enhance photochemical reactivity or serve as a site for further functionalization.
  • The acetamide derivative () replaces the butenyl group with a polar acetamide moiety, improving solubility in polar solvents.

Electron-Donating/Withdrawing Effects :

  • The trifluoromethyl group in ’s compound is strongly electron-withdrawing, contrasting with the benzotriazole-thiophene system in the target compound, which may exhibit mixed electronic effects.

Biological and Material Applications :

  • Benzotriazole derivatives are widely used as UV stabilizers or corrosion inhibitors, while thiazole-containing compounds (e.g., ) are common in pharmaceuticals due to their bioactivity.

Biological Activity

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(thiophen-3-yl)but-3-en-1-yl]aniline is a complex organic compound that has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzotriazole moiety, a thiophene ring, and an aniline group. The synthesis typically involves several key steps:

  • Formation of the Benzotriazole Moiety : Achieved by reacting o-phenylenediamine with nitrous acid.
  • Attachment of the Thiophene Ring : Introduced through palladium-catalyzed cross-coupling reactions.
  • Formation of the But-3-en-1-yl Chain : Utilizes Grignard reagents or organolithium compounds.

These synthetic routes allow for the modification of the compound to enhance its biological activity and stability.

Antimicrobial Properties

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in these compounds often correlates with increased antimicrobial activity .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
15aE. coli10 μg/mL
15dStaphylococcus aureus5 μg/mL
17hCandida albicans20 μg/mL

Antiparasitic Activity

This compound has also been investigated for its antiparasitic properties. A study demonstrated that derivatives could inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease, showing dose-dependent effects .

Table 2: Antiparasitic Activity Against Trypanosoma cruzi

CompoundConcentration (μg/mL)Effect on Epimastigotes (%)Effect on Trypomastigotes (%)
20255095
205064>95

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Benzotriazole Moiety : Acts as a ligand that can bind to metal ions, influencing catalytic activities.
  • Thiophene Ring : Participates in π–π interactions which can modulate electronic properties and enhance reactivity.
  • Aniline Group : Can undergo protonation and deprotonation, affecting solubility and reactivity in biological systems .

Case Studies

A significant case study involved the evaluation of various benzotriazole derivatives for their antimicrobial and antiparasitic activities. In this investigation, researchers synthesized multiple compounds and tested their efficacy against a range of pathogens. The results highlighted that modifications in structure significantly influenced biological activity, underscoring the importance of structure–activity relationship (SAR) studies in drug development .

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